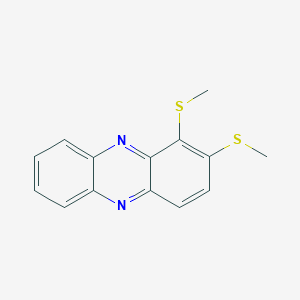
Phenazine, 1,2-bis(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenazine, 1,2-bis(methylthio)- is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazine derivatives are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective activities . The addition of methylthio groups to the phenazine structure can enhance its biological activity and modify its chemical properties.
Vorbereitungsmethoden
The synthesis of phenazine, 1,2-bis(methylthio)- typically involves the reaction of halogenophenazines or their N-oxides with sodium methyl sulfide . This method allows for the introduction of methylthio groups at specific positions on the phenazine ring. The reaction conditions usually involve heating the reactants in a suitable solvent, such as dimethylformamide, under an inert atmosphere to prevent oxidation.
Analyse Chemischer Reaktionen
Phenazine, 1,2-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound back to its parent phenazine structure or other reduced forms.
Substitution: The methylthio groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
Phenazine, 1,2-bis(methylthio)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenazine, 1,2-bis(methylthio)- involves its ability to interact with cellular redox states and generate reactive oxygen species (ROS). These ROS can damage cellular components, leading to antimicrobial and antitumor effects . The compound can also act as an electron shuttle, modifying cellular redox states and influencing gene expression patterns .
Vergleich Mit ähnlichen Verbindungen
Phenazine, 1,2-bis(methylthio)- can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antibiotic activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent with a phenazine core structure.
Phenazine, 1,2-bis(methylthio)- is unique due to the presence of methylthio groups, which can enhance its biological activity and modify its chemical properties compared to other phenazine derivatives.
Eigenschaften
CAS-Nummer |
53659-09-9 |
|---|---|
Molekularformel |
C14H12N2S2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1,2-bis(methylsulfanyl)phenazine |
InChI |
InChI=1S/C14H12N2S2/c1-17-12-8-7-11-13(14(12)18-2)16-10-6-4-3-5-9(10)15-11/h3-8H,1-2H3 |
InChI-Schlüssel |
PZYQQLBTVYGPNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2=NC3=CC=CC=C3N=C2C=C1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


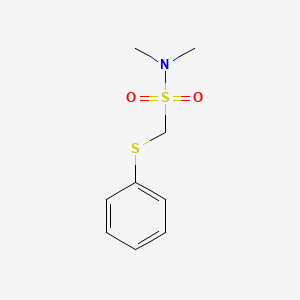
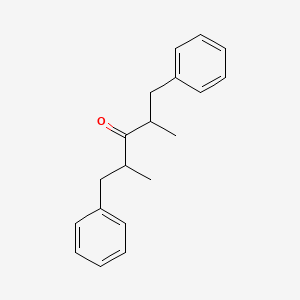

![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)
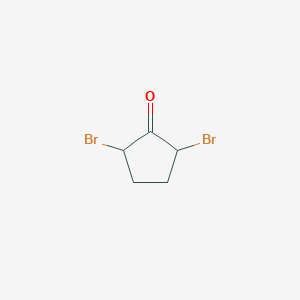
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
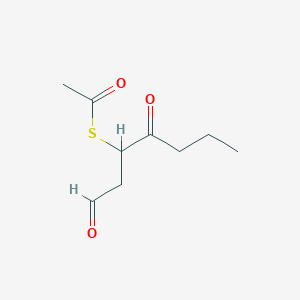
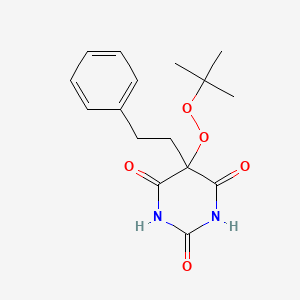


![4-Methyl-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]benzene-1-sulfonamide](/img/structure/B14636555.png)
